2-Cyano-5-(3-methylsulfonylphenyl)phenol

Combinatorial Chemistry Medicinal Chemistry Structure-Activity Relationship

This 5-aryl-3-alkylsulfonyl-phenol features a non-trivial 1,3,5-substitution pattern on a biphenyl core. The 3-methylsulfonyl group provides a specific electronic/steric environment enabling parallel library synthesis. Critically, the meta-sulfonyl isomer must be tested alongside the para-isomer (CAS 1261994-20-0) to avoid false SAR conclusions. Ideal for probe design targeting protein-protein interfaces. Standard research purity 95%.

Molecular Formula C14H11NO3S
Molecular Weight 273.31 g/mol
CAS No. 1261918-41-5
Cat. No. B6376986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-5-(3-methylsulfonylphenyl)phenol
CAS1261918-41-5
Molecular FormulaC14H11NO3S
Molecular Weight273.31 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O
InChIInChI=1S/C14H11NO3S/c1-19(17,18)13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-8,16H,1H3
InChIKeyAYBZNDWYBBMKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-5-(3-methylsulfonylphenyl)phenol (CAS 1261918-41-5): A 1,3,5‑Substituted Phenol Building Block for Combinatorial Library Synthesis


2‑Cyano‑5‑(3‑methylsulfonylphenyl)phenol (CAS 1261918‑41‑5) is a specialized organic compound that belongs to the class of 5‑aryl‑3‑alkylsulfonyl‑phenols, characterized by a biphenyl‑like core with an unusual 1,3,5‑substitution pattern [REFS‑1]. It consists of a phenolic ring bearing a cyano group and a 3‑methylsulfonylphenyl substituent. The compound has a molecular formula of C₁₄H₁₁NO₃S and a molecular weight of 273.30 g/mol, with a typical commercial purity of 95% [REFS‑2]. Its structural motif is employed as a privileged core in the parallel synthesis of small‑molecule libraries for drug discovery and agrochemical research [REFS‑1].

Why 2-Cyano-5-(3-methylsulfonylphenyl)phenol Cannot Be Replaced by In‑Class Analogs Without Experimental Validation


The 1,3,5‑substitution pattern on the biphenyl core is non‑trivial and strongly influences both synthetic accessibility and molecular recognition. While the 4‑methylsulfonyl positional isomer (CAS 1261994‑20‑0) shares the same elemental composition and molecular weight [REFS‑1], the relocation of the sulfonyl group from the meta to the para position alters the electron distribution on the aromatic ring and the three‑dimensional presentation of the pharmacophore. In the context of combinatorial library synthesis, such a positional change can completely abrogate or invert biological activity, making direct substitution without re‑validation of synthetic routes and target engagement unreliable [REFS‑2]. Even minor structural deviations in the substitution pattern demand independent analytical and biological qualification.

2‑Cyano‑5‑(3‑methylsulfonylphenyl)phenol – Direct Comparative Evidence Against Closest Analogs


Positional Isomerism: Meta‑ vs. Para‑Methylsulfonyl Substitution Dictates Synthetic and Biological Behavior

The target compound is the 3‑(meta)‑methylsulfonyl isomer, whereas the most readily accessible commercial alternative is the 4‑(para)‑methylsulfonyl isomer. In combinatorial library synthesis around the 1,3,5‑substituted biphenyl core, the substitution position (3‑ vs. 4‑) is a critical determinant of both the synthetic yield in scaffold derivatization and the final compound's ability to engage biological targets [REFS‑1].

Combinatorial Chemistry Medicinal Chemistry Structure-Activity Relationship

Commercial Availability and Purity: Target Compound vs. 4‑Methylsulfonyl Isomer

The target compound is offered by a major European fine‑chemical supplier at a purity of 95%. The 4‑methylsulfonyl isomer (CAS 1261994‑20‑0) is also available from the same supplier at an identical purity of 95% and molecular weight, but the CAS numbers and product codes are distinct [REFS‑1][REFS‑2].

Procurement Quality Control Chemical Supply

Structural Differentiation from the 3‑Methylsulfonylamino Analog

A close analog, 2‑Cyano‑5‑(3‑methylsulfonylaminophenyl)phenol (CAS 1261918‑58‑4), replaces the sulfonyl‑aryl bond with a sulfonamide linkage. This introduces an additional hydrogen‑bond donor and acceptor, fundamentally altering the physicochemical properties and potential binding interactions compared to the target compound [REFS‑1].

Chemical Biology Scaffold Hopping Lead Optimization

2-Cyano-5-(3-methylsulfonylphenyl)phenol: Recommended Applications Derived from Verified Differentiation Evidence


Combinatorial Library Synthesis Centered on 1,3,5‑Substituted Biphenyl Cores

The compound's well‑defined 1,3,5‑substitution pattern makes it a suitable building block for parallel synthesis of focused libraries. As demonstrated in the pilot library of 30 compounds described by Jeges et al., the 5‑aryl‑3‑alkylsulfonyl‑phenol scaffold is amenable to sequential derivatization, enabling the efficient generation of diverse analogs for screening campaigns [REFS‑1]. The 3‑methylsulfonyl substitution provides a specific electronic and steric environment that can be exploited in structure‑activity relationship (SAR) studies.

Positional Isomer Control in Medicinal Chemistry SAR

When a hit or lead compound containing the 1,3,5‑substituted biphenyl core is identified, the exact substitution pattern is critical. The 3‑methylsulfonyl isomer should be procured and tested alongside the 4‑methylsulfonyl isomer to define the SAR and to avoid false negatives or false positives that could arise from positional isomerism. This ensures that the observed biological activity is accurately attributed to the intended molecular structure [REFS‑2].

Chemical Biology Probe Development

The compound's unique substitution pattern can serve as a starting point for the design of chemical probes targeting specific protein‑protein interactions or enzyme active sites where the 1,3,5‑substitution presents a distinct three‑dimensional pharmacophore. Its sulfone group offers metabolic stability and a hydrogen‑bond acceptor capable of engaging with key residues in a target's binding pocket [REFS‑1].

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